(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone
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Overview
Description
(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone is a chemical compound that features a piperazine ring substituted with a 3-chloropyridinyl group and a cyclopropylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone typically involves the coupling of a piperazine derivative with a chloropyridine and a cyclopropylmethanone precursor. One common method includes the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents in an organic solvent such as tetrahydrofuran (THF) under ambient conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated synthesis platforms can also streamline the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: The piperazine ring can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry
In chemistry, (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine
Its piperazine and pyridine moieties are common in many bioactive molecules, making it a valuable scaffold for drug discovery .
Industry
Mechanism of Action
The mechanism of action of (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(4-(4-Chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone: Similar in structure but with different substituents on the piperazine and pyridine rings.
1-(4-Chlorophenyl)cyclopropylmethanone: Features a chlorophenyl group instead of a chloropyridinyl group.
Uniqueness
(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(cyclopropyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)piperazin-1-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c14-11-9-15-4-3-12(11)16-5-7-17(8-6-16)13(18)10-1-2-10/h3-4,9-10H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDUETJQAYOJIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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